
4-hydroxy-6-methyl-3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-hydroxy-6-methyl-3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one” is a complex organic compound that features a pyridinone core substituted with hydroxy, methyl, and isobenzofuranone groups. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “4-hydroxy-6-methyl-3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the isobenzofuranone moiety: This step may involve coupling reactions such as Friedel-Crafts acylation.
Functional group modifications: Hydroxylation and methylation reactions to introduce the hydroxy and methyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the isobenzofuranone moiety can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme inhibitors: Potential to inhibit specific enzymes due to its structural features.
Receptor binding studies: Used in studies to understand receptor-ligand interactions.
Medicine
Drug development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material science: Potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of “4-hydroxy-6-methyl-3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one” would depend on its specific biological target. Generally, it could involve:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting processes like signal transduction or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-6-methyl-2-pyridinone: Lacks the isobenzofuranone moiety.
3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one: Lacks the hydroxy and methyl groups.
Uniqueness
“4-hydroxy-6-methyl-3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one” is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not seen in simpler analogs.
Propiedades
IUPAC Name |
4-hydroxy-6-methyl-3-(3-oxo-1H-2-benzofuran-1-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-7-6-10(16)11(13(17)15-7)12-8-4-2-3-5-9(8)14(18)19-12/h2-6,12H,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQNWEGIVMOILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C2C3=CC=CC=C3C(=O)O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

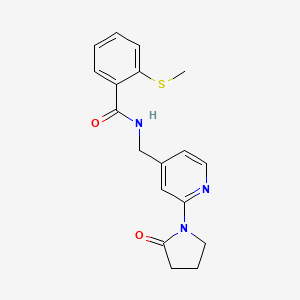
![Ethyl 1-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B3003487.png)
![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B3003488.png)
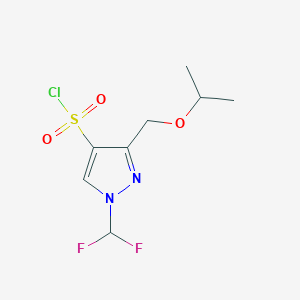
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B3003490.png)
![Tert-butyl 4-(2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B3003495.png)
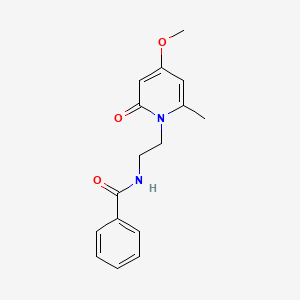
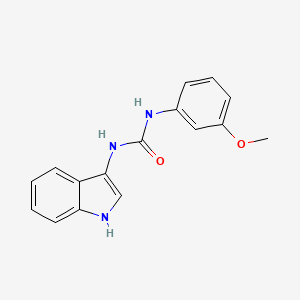
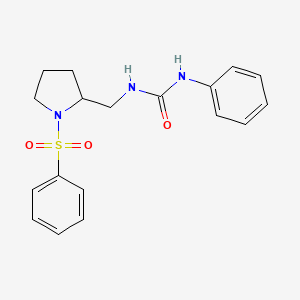
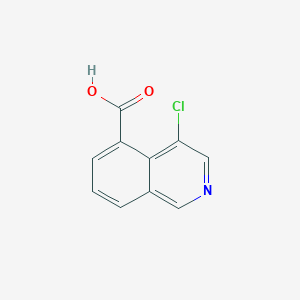
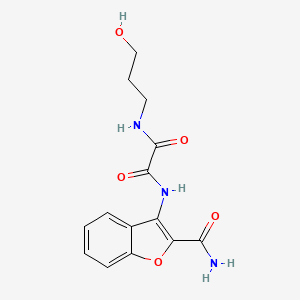
![2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid](/img/structure/B3003504.png)
![N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B3003505.png)
